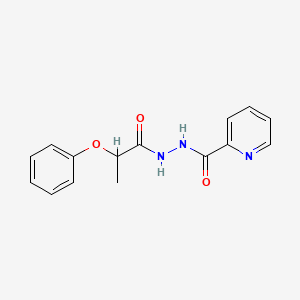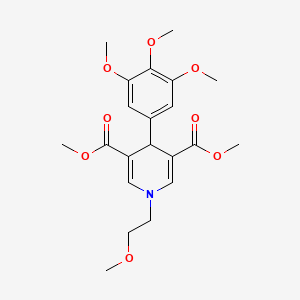
N'-(2-phenoxypropanoyl)pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENOXY-N’-(PYRIDINE-2-CARBONYL)PROPANEHYDRAZIDE is a chemical compound with the molecular formula C15H15N3O3 It is known for its unique structure, which includes a phenoxy group, a pyridine ring, and a propanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N’-(PYRIDINE-2-CARBONYL)PROPANEHYDRAZIDE typically involves the reaction of pyridine-2-carboxylic acid hydrazide with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-PHENOXY-N’-(PYRIDINE-2-CARBONYL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-PHENOXY-N’-(PYRIDINE-2-CARBONYL)PROPANEHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-PHENOXY-N’-(PYRIDINE-2-CARBONYL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid hydrazide: Shares the pyridine and hydrazide moieties but lacks the phenoxy group.
2-Phenoxypropanoic acid: Contains the phenoxy group but does not have the pyridine or hydrazide components.
Uniqueness
2-PHENOXY-N’-(PYRIDINE-2-CARBONYL)PROPANEHYDRAZIDE is unique due to its combination of a phenoxy group, a pyridine ring, and a propanehydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N'-(2-phenoxypropanoyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C15H15N3O3/c1-11(21-12-7-3-2-4-8-12)14(19)17-18-15(20)13-9-5-6-10-16-13/h2-11H,1H3,(H,17,19)(H,18,20) |
InChI Key |
VBWUYAMDLKHAMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC=CC=N1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)
![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)
![2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621380.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621390.png)
![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)
![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621420.png)

![(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11621435.png)

![(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11621446.png)
